
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane
Descripción general
Descripción
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane is a type of perfluoroalkyl iodide compound . It is widely used in the production of fluorinated finishing agents, fluorinated surfactants, and other fluorinated fine chemicals .
Chemical Reactions Analysis
The iodine in the structure of this compound is more likely to undergo substitution reactions to prepare corresponding polyfluoroalcohols, polyfluoroalkyl thiols, polyfluoroalkyl carboxylic acids, and polyfluoroalkyl sulfonyl chlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 445.948, a density of 2.0±0.1 g/cm3, a boiling point of 117.1±8.0 °C at 760 mmHg, a melting point of -45 °C, and a flash point of 45.0±5.6 °C .Aplicaciones Científicas De Investigación
Molecular Structure and Interactions
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane, as part of the broader class of perfluorocarbons, has been studied for its unique molecular interactions. Research has shown that perfluorocarbons can form stable aggregates with other molecules, such as tetramethylethylenediamine, and demonstrate exceptional properties in solution and solid states. These aggregates are characterized by short nitrogen-iodine interactions and interdigitation of perfluorocarbon and hydrocarbon modules, highlighting the molecule's potential in supramolecular chemistry (Fontana et al., 2002).
Fluorous Phase Reactions
In the realm of synthetic chemistry, particularly in Swern and Corey–Kim reactions, derivatives of this compound have been used effectively. These reactions are significant for their ability to oxidize primary and secondary alcohols to aldehydes and ketones in high yields. The fluorous nature of these compounds allows for their efficient recovery and reuse, making them valuable in green chemistry applications (Crich & Neelamkavil, 2002).
X-ray Crystallography and Structural Analysis
Research has also utilized perfluorinated compounds similar to this compound in X-ray crystallography. These studies have contributed to our understanding of hypervalent iodine heterocycles and their structural parameters. Such research is crucial for developing new materials and understanding molecular interactions at a fundamental level (Nemykin et al., 2011).
Medicinal Chemistry and Drug Development
In medicinal chemistry, fluorous compounds with structural similarities to this compound have been explored for their unique properties. Their high lipophilicity and strong electron-withdrawing capabilities make them crucial in drug molecule design, enhancing cell-membrane permeability and chemical stability. These properties are particularly relevant in the context of developing new pharmaceuticals and understanding drug interactions at the molecular level (Shao et al., 2015).
Polymer Science
In polymer science, perfluorinated compounds demonstrate unique properties useful in creating new materials. Studies have shown that perfluorocarbons can undergo polymerization under various conditions, leading to the formation of materials with distinct physical properties. This research is significant for the development of novel materials with specialized applications (Fearn et al., 1966).
Environmental Science
Lastly, in the context of environmental science, perfluorinated compounds, including derivatives of this compound, have been identified in various environmental samples. Their detection and analysis contribute significantly to our understanding of environmental pollutants and their impact on ecosystems (Ruan et al., 2015).
Propiedades
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctadecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F13I/c1-2-3-4-5-6-7-8-9-10-12(32)11-13(19,20)14(21,22)15(23,24)16(25,26)17(27,28)18(29,30)31/h12H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPASNHKFRKQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F13I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895315 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125081-35-8 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




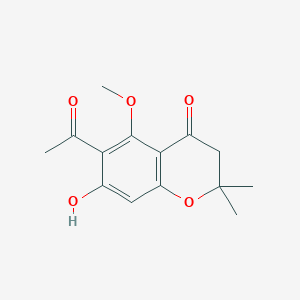
![Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B3320505.png)
![Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3320513.png)

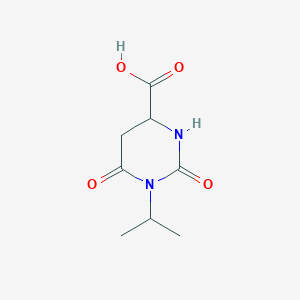
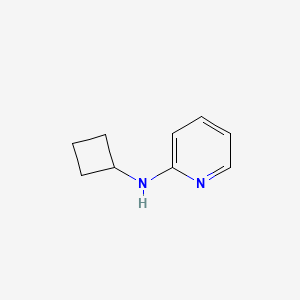

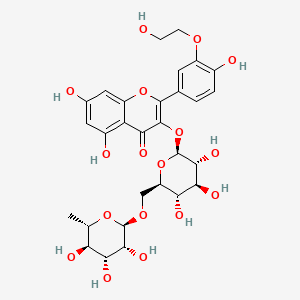
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B3320550.png)

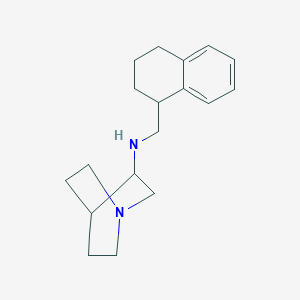
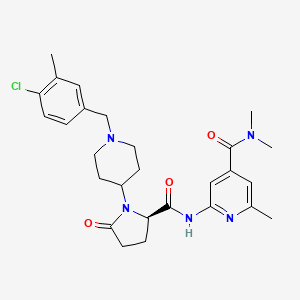
![(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane](/img/structure/B3320568.png)